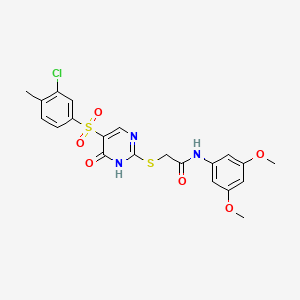

2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

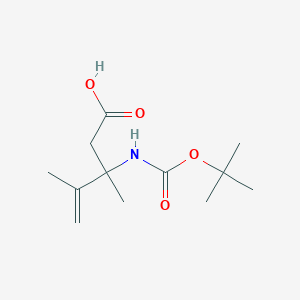

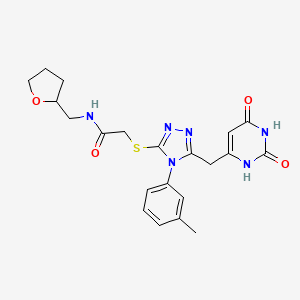

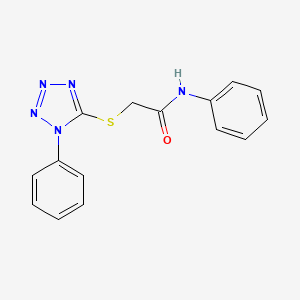

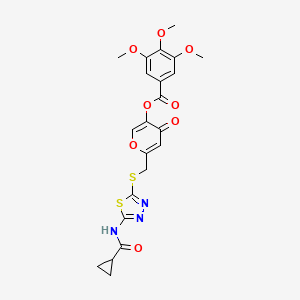

2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 91493-43-5 . It has a molecular weight of 215.21 .

Synthesis Analysis

The synthesis of pyrimidines can be achieved through various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .Scientific Research Applications

- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its unique structure and interactions with cellular pathways make it an interesting candidate for further investigation .

- Inhibitor of Enzymes : 2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid has been studied as an inhibitor of specific enzymes involved in disease processes. Understanding its binding affinity and mechanism of action can aid drug design .

- Building Block for Heterocyclic Compounds : Chemists use this compound as a building block to synthesize more complex heterocyclic molecules. Its reactivity and functional groups allow for diverse transformations .

- Metal Complexes : The carboxylic acid group in this compound can coordinate with metal ions, leading to the formation of metal complexes. These complexes find applications in catalysis and materials science .

- Ligand Design : Researchers investigate the coordination chemistry of 2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid to design ligands for metal-based materials, such as coordination polymers and metal-organic frameworks (MOFs) .

- Photoluminescent Materials : Certain derivatives of this compound exhibit photoluminescent properties, making them useful in optoelectronic devices and sensors .

- Herbicides and Fungicides : Scientists explore the herbicidal and fungicidal potential of 2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid derivatives. These compounds may contribute to sustainable agriculture .

- Chromatographic Analysis : Researchers use this compound as a reference standard in chromatographic methods (e.g., high-performance liquid chromatography) for quantitative analysis .

- Spectroscopic Detection : Its UV-Vis absorption properties allow for sensitive detection in analytical techniques .

- Metabolite Identification : 2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid is a natural metabolite found in biological samples. Researchers study its presence and role in metabolic pathways .

- Cellular Signaling : Investigations into its impact on cellular signaling pathways provide insights into its biological functions .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Materials Science and Coordination Chemistry

Agrochemicals and Crop Protection

Analytical Chemistry and Detection Methods

Biomedical Research and Biochemistry

Safety and Hazards

Mechanism of Action

Target of Action

Pyrimidines, a class of compounds to which 2-hydroxy-6-phenylpyrimidine-4-carboxylic acid belongs, are known to interact with various biological targets .

Mode of Action

Pyrimidines, in general, are known to undergo nucleophilic aromatic substitution reactions . The highly electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic attack . This interaction could potentially lead to changes in the target molecules.

Biochemical Pathways

Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . Therefore, it can be inferred that 2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid may interact with similar pathways.

Result of Action

Related pyrimidines have been shown to inhibit acetylcholinesterase (ache), a key enzyme involved in neurotransmission . This suggests that 2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid may have similar effects.

properties

IUPAC Name |

2-oxo-4-phenyl-1H-pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10(15)9-6-8(12-11(16)13-9)7-4-2-1-3-5-7/h1-6H,(H,14,15)(H,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNUZJHKUILWDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)NC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2426470.png)

![N-(4-ethylphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2426472.png)

![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,4-dimethoxybenzoate](/img/structure/B2426477.png)

![(3E)-1-(3-methylbenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2426483.png)

![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2426489.png)